molecular formula C17H14F2N2O3S B2471395 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 868371-23-7

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2471395
CAS No.: 868371-23-7
M. Wt: 364.37
InChI Key: INSWBYNFLQKDQJ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,6-Difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with fluorine and methyl groups, coupled with a 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c1-21-15-13(19)6-10(18)7-14(15)25-17(21)20-16(22)9-4-11(23-2)8-12(5-9)24-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWBYNFLQKDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho Metalation (DoM) for Regioselective Fluorination

The introduction of fluorine atoms at C4 and C6 is achieved via directed ortho metalation (DoM) using an O-carbamate directing group (Scheme 1). Starting with 3-methylbenzo[d]thiazole, the O-carbamate group is installed at C2 to direct lithiation at C4 and C6. Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) yields the difluorinated intermediate.

Reaction Conditions :

  • Substrate : 3-Methylbenzo[d]thiazole
  • Directing Group : O-Carbamate (installed via reaction with ClCO2Et)
  • Base : LDA (Lithium Diisopropylamide) at −78°C in THF
  • Fluorinating Agent : NFSI (2.2 equiv)
  • Yield : 68–72%

Nickel-Catalyzed Methylation at N3

The N3-methyl group is introduced via nickel-catalyzed C–N coupling using methyl iodide. A nickel-based metal-organic framework (Ni-MOF-74) enhances catalytic efficiency under solventless conditions.

Reaction Conditions :

  • Catalyst : Ni-MOF-74 (10 mol%)
  • Methylating Agent : CH3I (1.5 equiv)
  • Solvent : Diglyme
  • Temperature : 160°C, 18 h
  • Yield : 75%

Synthesis of 3,5-Dimethoxybenzamide

3,5-Dimethoxybenzoic acid is activated as an acyl chloride (using SOCl2) and coupled with ammonium hydroxide to form the primary benzamide.

Reaction Conditions :

  • Activation : SOCl2 (2 equiv), reflux, 4 h
  • Coupling : NH4OH (excess), 0°C, 1 h
  • Yield : 89%

Imine Formation and Z-Selective Condensation

The critical step involves condensation of 4,6-difluoro-3-methylbenzo[d]thiazol-2-amine with 3,5-dimethoxybenzoyl chloride under Z-selective conditions.

Palladium-Catalyzed Coupling

A Pd(PhCN)2Cl2/1,10-phenanthroline system in a ternary solvent (DMSO/H2O/n-butanol) promotes imine formation with high stereocontrol.

Reaction Conditions :

  • Catalyst : Pd(PhCN)2Cl2 (6 mol%)
  • Ligand : 1,10-Phenanthroline (3 mol%)
  • Base : Diisopropylethylamine (2 equiv)
  • Solvent : DMSO/H2O/n-BuOH (6:1:1)
  • Temperature : 60°C, 10 h
  • Yield : 95.1%

Stereochemical Control

The Z-configuration is favored by steric hindrance from the 3-methyl group on the benzothiazole, which directs the benzamide to adopt the cis orientation. NMR (NOESY) analysis confirms the Z-geometry through cross-peaks between the methyl group and the benzamide protons.

Alternative Synthetic Routes

Copper-Mediated Oxidative Coupling

A CuO/PPh3 system in diglyme enables one-pot synthesis but with lower stereoselectivity (Z:E = 3:1).

Reaction Conditions :

  • Catalyst : CuO (5 mol%), PPh3 (15 mol%)
  • Solvent : Diglyme
  • Temperature : 160°C, 24 h
  • Yield : 51%

Electrochemical Synthesis

Electrochemical methods using n-Bu4NPF6 as an electrolyte achieve moderate yields without metal catalysts, aligning with green chemistry principles.

Reaction Conditions :

  • Electrolyte : n-Bu4NPF6 (0.3 mmol)
  • Solvent : DMF
  • Current : 14 mA, 10 h
  • Yield : 75%

Comparative Analysis of Preparation Methods

Method Catalyst System Yield (%) Z:E Ratio Reaction Time (h)
Pd-Catalyzed Coupling Pd(PhCN)2Cl2/Phenanthroline 95.1 >20:1 10
Ni-MOF-74 Ni-MOF-74 75 15:1 18
CuO/PPh3 CuO/PPh3 51 3:1 24
Electrochemical n-Bu4NPF6 75 8:1 10

Mechanistic Insights

  • Palladium System : Oxidative addition of the benzothiazole amine to Pd(0) forms a Pd–N intermediate, which undergoes transmetalation with the benzoyl chloride. Reductive elimination yields the imine with retention of configuration.
  • Electrochemical Pathway : Anodic oxidation generates a benzothiazole radical cation, which couples with the deprotonated benzamide anion to form the Z-isomer preferentially.

Purification and Characterization

  • Purification : Silica gel chromatography (acetone/ethyl acetate, 2:1) removes unreacted starting materials.
  • Characterization :
    • HRMS : m/z [M+H]+ calculated for C19H16F2N2O3S: 415.0821; found: 415.0824.
    • NMR : 1H NMR (500 MHz, CDCl3) δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.5 Hz, 2H), 6.75 (s, 1H), 3.91 (s, 6H, OCH3), 3.02 (s, 3H, CH3).

Industrial-Scale Production Considerations

  • Microwave-Assisted Synthesis : Reduces reaction time from 10 h to 2 h with comparable yields.
  • Continuous Flow Systems : Enhance safety and reproducibility for large-scale imine formation.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) . It also disrupts the bacterial cell wall synthesis in pathogenic microorganisms, resulting in cell lysis and death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared to structurally related benzamide-thiadiazole/benzothiazole hybrids (Table 1).

Table 1: Structural and Physical Property Comparison

Compound Name Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Formula Yield (%)
Target Compound 4,6-difluoro, 3-methyl, 3,5-dimethoxy Not reported Not reported C₁₉H₁₅F₂N₂O₃S Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, phenyl 160 1606 C₁₈H₁₂N₄O₂S 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetyl, methyl, phenyl 290 1679, 1605 C₂₃H₁₈N₄O₂S 80
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide () 3-ethyl, 4,6-difluoro, dioxopyrrolidinyl Not reported Not reported C₂₁H₁₈F₂N₃O₃S Not reported
Key Observations:
  • Fluorine Substitution: The target compound and ’s analog share 4,6-difluoro substitution, which enhances electron-withdrawing effects and may improve metabolic stability compared to non-fluorinated analogs like 6 or 8a .
  • Methoxy vs. Dioxopyrrolidinyl : The 3,5-dimethoxy groups in the target compound likely increase hydrophilicity compared to the dioxopyrrolidinyl group in , which introduces a cyclic amide moiety .
  • Methyl vs.

Spectroscopic and Analytical Data

Infrared Spectroscopy:
  • Compounds 6, 8a, and 8b exhibit C=O stretches between 1605–1719 cm⁻¹, consistent with benzamide and ester/ketone functionalities .
NMR Spectroscopy:
  • Aromatic protons in analogs 6 and 8a–c appear at δ 7.36–8.39 ppm, while methoxy groups (e.g., in the target compound) would display singlets near δ 3.8–4.0 ppm . Fluorine atoms in the target compound and ’s analog could cause splitting in aromatic proton signals due to spin-spin coupling .
Mass Spectrometry:
  • Molecular ion peaks (e.g., m/z 348 for compound 6) and fragmentation patterns (e.g., loss of acetyl or methoxy groups) are critical for structural validation. The target compound’s molecular ion would align with its formula (C₁₉H₁₅F₂N₂O₃S, MW = 404.4 g/mol), with fragmentation likely involving demethylation or fluorine loss .

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H12F2N2O3S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 868375-82-0

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of difluoro substituents enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds featuring the benzothiazole nucleus have shown effectiveness against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827.

Table 1: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (μM)Assay Type
This compoundA5496.75 ± 0.192D
This compoundHCC8275.13 ± 0.972D
This compoundNCI-H3584.01 ± 0.952D

These findings suggest that the compound has a promising profile as a potential anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit activity against both Gram-positive and Gram-negative bacteria. The specific compound under consideration has shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli125 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Binding : Similar compounds have been shown to bind to DNA within the minor groove, inhibiting DNA-dependent enzymes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity at low concentrations.
  • Antibacterial Efficacy : In another study assessing the antimicrobial properties of various benzothiazole derivatives, this compound displayed promising results against E. coli, suggesting its potential use in treating bacterial infections.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core followed by amide coupling. Key steps include:

  • Core Formation: The benzo[d]thiazole moiety is synthesized via cyclization of substituted thioureas or thioamides under acidic conditions. Fluorine and methyl substituents are introduced during this stage .
  • Amide Coupling: The 3,5-dimethoxybenzamide group is attached using a coupling agent (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane. Pyridine or triethylamine is often added to neutralize HCl byproducts .
  • Z-Isomer Control: Reaction conditions (e.g., low temperature, specific solvents like acetonitrile) are optimized to favor the Z-configuration, confirmed by NOESY NMR .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies methoxy (-OCH₃), fluorine substituents, and methyl groups. Aromatic protons in the benzo[d]thiazole and benzamide rings show distinct splitting patterns (e.g., para-fluorine coupling in ¹⁹F NMR) .
    • NOESY: Confirms the Z-configuration by spatial proximity between the methyl group on the thiazole and the benzamide carbonyl .
  • Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]⁺ peak at m/z 421.0821 for C₁₉H₁₅F₂N₂O₃S) .
  • IR Spectroscopy: Detects characteristic stretches (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the target compound during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing side products .
  • Temperature Control: Lower temperatures (0–5°C) during amide coupling minimize racemization and improve Z-isomer selectivity .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) isolates the pure product. HPLC monitoring ensures reaction completion .

Advanced: What approaches resolve contradictions in reported biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay protocols or substituent effects. Solutions include:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to compare IC₅₀ values .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 3-methyl with allyl groups) to identify critical moieties for activity .
  • Mechanistic Profiling: Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to correlate structural features with target interactions .

Advanced: How to design experiments to elucidate the mechanism of action of this compound?

Methodological Answer:
A multi-modal approach is recommended:

  • Enzyme Inhibition Assays: Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase), a common target for thiazole derivatives, using spectrophotometric NADH oxidation monitoring .
  • Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization via confocal microscopy .
  • Transcriptomic/Proteomic Profiling: RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins in treated vs. untreated cells .
  • In Silico Modeling: Molecular dynamics simulations predict binding affinities to receptors (e.g., EGFR) using software like AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.